

# Application Note & Protocol: Purification of Recombinant Human Ribosomal Protein L23 (RPL23)

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## Compound of Interest

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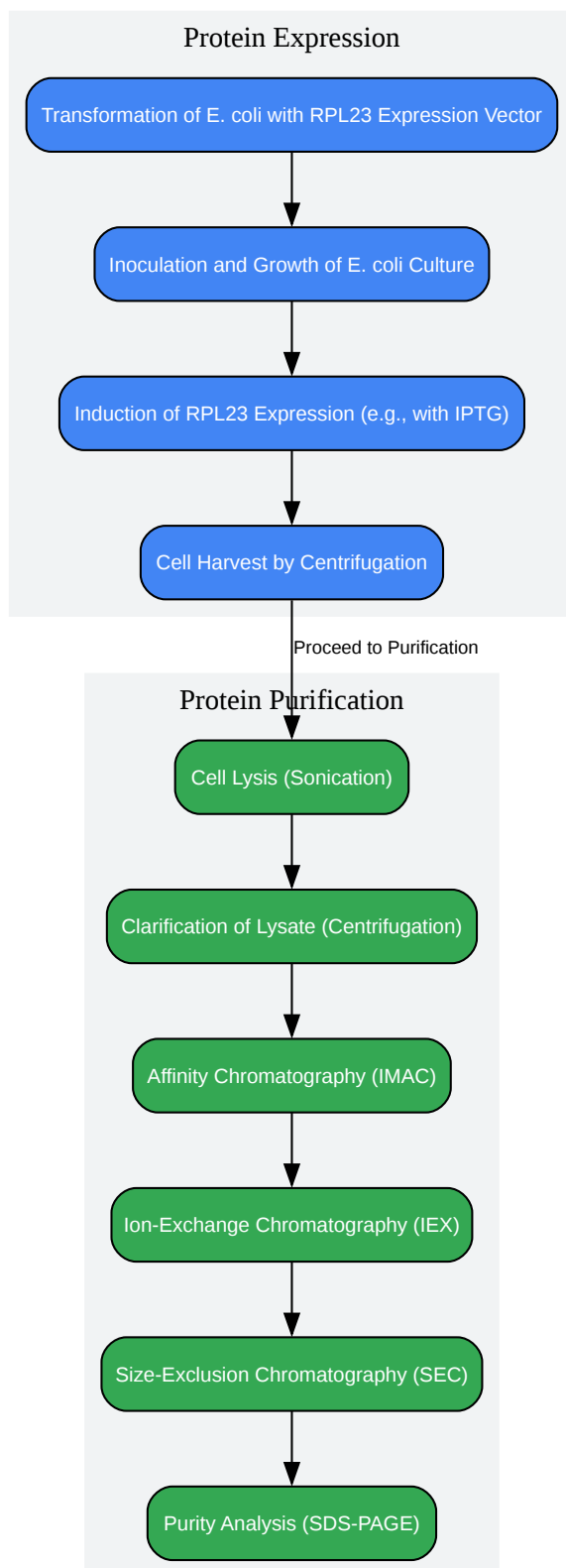
## Introduction

Human Ribosomal Protein L23 (RPL23), a component of the 60S large ribosomal subunit, plays a crucial role in protein synthesis.[1][2][3] Beyond its canonical function in ribosome biogenesis and translation, RPL23 is implicated in extra-ribosomal functions, including the regulation of cell proliferation and the p53-MDM2 signaling pathway, making it a protein of interest in various research and drug development contexts.[1] This document provides a detailed protocol for the expression and purification of recombinant human RPL23 from *Escherichia coli*. The protocol employs a multi-step chromatographic process to achieve high purity.

## Principle

The purification strategy for recombinant human RPL23 with an N-terminal polyhistidine (His) tag involves a three-phase chromatographic separation. Initially, the protein is captured from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC). This is followed by an intermediate purification step using ion-exchange chromatography (IEX) to separate proteins based on their net surface charge. The final polishing step utilizes size-exclusion chromatography (SEC) to isolate monomeric RPL23 and remove any remaining contaminants or aggregates.

## Experimental Workflow



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Caption: Workflow for recombinant human RPL23 protein purification.

## Materials and Reagents

- Expression Host: E. coli BL21(DE3) cells
- Expression Vector: pET-based vector with an N-terminal His6-tag sequence upstream of the human RPL23 coding sequence.
- Media: Luria-Bertani (LB) broth, Terrific Broth (TB)
- Antibiotics: Appropriate for the expression vector (e.g., Kanamycin, Ampicillin)
- Inducer: Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme, 10  $\mu$ g/mL DNase I
- IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole
- IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole
- IEX Buffer A (Binding): 20 mM Tris-HCl pH 8.0, 25 mM NaCl
- IEX Buffer B (Elution): 20 mM Tris-HCl pH 8.0, 1 M NaCl
- SEC Buffer (Gel Filtration): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT
- Chromatography Columns:
  - Ni-NTA Agarose or similar IMAC resin
  - Anion exchange column (e.g., HiTrap Q HP) or Cation exchange column (e.g., HiTrap SP HP) - Selection depends on the calculated pI of the His-tagged RPL23 and the chosen buffer pH.
  - Size-exclusion column (e.g., Superdex 75 or 200)[4]

- Protein Analysis: SDS-PAGE gels, Coomassie Brilliant Blue stain, Bradford or BCA protein assay reagents.

## Experimental Protocols

### Expression of Recombinant Human RPL23

- Transformation: Transform the RPL23 expression vector into chemically competent *E. coli* BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB broth containing the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture: Inoculate 1 L of Terrific Broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- Incubation: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.

### Purification of Recombinant Human RPL23

#### Step 1: Cell Lysis and Clarification

- Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of culture.
- Disrupt the cells by sonication on ice.<sup>[5]</sup> Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant containing the soluble His-tagged RPL23.

## Step 2: Immobilized Metal Affinity Chromatography (IMAC)

- Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer (without Lysozyme and DNase I).
- Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
- Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
- Elute the bound RPL23 with 5-10 CV of IMAC Elution Buffer. Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Analyze the eluted fractions by SDS-PAGE to identify those containing RPL23. Pool the purest fractions.

## Step 3: Ion-Exchange Chromatography (IEX)

- Buffer Exchange: The pooled fractions from IMAC need to be buffer-exchanged into the IEX Buffer A. This can be achieved by dialysis or using a desalting column.
- Column Equilibration: Equilibrate the chosen ion-exchange column with 5-10 CV of IEX Buffer A.
- Sample Loading: Load the buffer-exchanged sample onto the equilibrated column.
- Washing: Wash the column with 5-10 CV of IEX Buffer A to remove any unbound protein.
- Elution: Elute the bound RPL23 using a linear gradient of 0-100% IEX Buffer B over 20 CV. [\[6\]](#) Collect fractions throughout the gradient.
- Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure RPL23. Pool the relevant fractions.

## Step 4: Size-Exclusion Chromatography (SEC) / Gel Filtration

- Concentration: Concentrate the pooled fractions from IEX to a volume of 1-2 mL using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 3-10 kDa).

- **Column Equilibration:** Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.
- **Sample Injection:** Inject the concentrated protein sample onto the column.
- **Elution:** Elute the protein with SEC Buffer at a constant flow rate. Collect fractions. The elution volume can be used to estimate the molecular weight of the purified protein.[\[4\]](#)
- **Analysis and Storage:** Analyze the fractions by SDS-PAGE. Pool the fractions containing pure, monomeric RPL23. Determine the final protein concentration, aliquot, and store at -80°C. For long-term storage, consider adding glycerol to a final concentration of 10-50%.[\[7\]](#)

## Data Presentation

The following table summarizes the expected quantitative data from a typical purification of recombinant human RPL23.

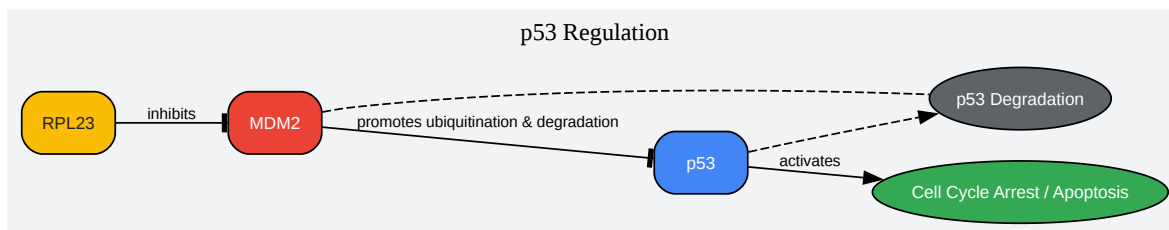
Purification Step	Total Protein (mg)	RPL23 (mg)	Purity (%)
Clarified Lysate	200	15	~7.5
IMAC Elution	12	10	~83
IEX Elution	8	7.5	~94
SEC Elution	6	5.8	>95

Note: These values are illustrative and actual yields and purities may vary depending on expression levels and experimental conditions.

## Quality Control

The purity of the final RPL23 protein should be assessed by Coomassie-stained SDS-PAGE, where it should appear as a single band at the expected molecular weight (approximately 15.7 kDa for the native protein, plus the weight of the tag). Identity can be confirmed by Western blot analysis using an anti-RPL23 or anti-His-tag antibody, or by mass spectrometry.

## Signaling Pathway Involving RPL23



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Caption: RPL23's role in the p53-MDM2 signaling pathway.

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